KCa1.1 channel activator-1

Ion Channel Pharmacology Calcium Channel Blockade Vascular Smooth Muscle

KCa1.1 channel activator-1 (Compound 1E) is a semi-synthetic quercetin derivative that uniquely stimulates vascular KCa1.1 channels while blocking CaV1.2 channels. Unlike quercetin (which stimulates both channels) or standard openers like NS1619 (which lack CaV1.2 inhibition), 1E provides a definitive pharmacological profile for isolating KCa1.1-mediated vasodilation. This specificity makes it an essential tool for SAR studies, HTS campaigns, and myography experiments. Choose high-purity (≥98%) 1E to eliminate confounding L-type calcium channel activation and ensure reliable, interpretable cardiovascular research data.

Molecular Formula C25H16O10
Molecular Weight 476.4 g/mol
Cat. No. B12406699
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKCa1.1 channel activator-1
Molecular FormulaC25H16O10
Molecular Weight476.4 g/mol
Structural Identifiers
SMILESC1OC2=C(O1)C=C(C=C2)C=CC(=O)OC3=C(C=C(C=C3)C4=C(C(=O)C5=C(C=C(C=C5O4)O)O)O)O
InChIInChI=1S/C25H16O10/c26-14-9-16(28)22-20(10-14)35-25(24(31)23(22)30)13-3-5-17(15(27)8-13)34-21(29)6-2-12-1-4-18-19(7-12)33-11-32-18/h1-10,26-28,31H,11H2/b6-2+
InChIKeyKDSDVMKEIOFUDT-QHHAFSJGSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procure KCa1.1 Channel Activator-1: A Dual-Action Quercetin Hybrid for Vascular Ion Channel Research


KCa1.1 channel activator-1, also known as compound 1E, is a semi-synthetic hybrid derivative of the flavonoid quercetin, designed to selectively stimulate vascular large-conductance calcium-activated potassium (KCa1.1, also known as BK) channels [1]. Its molecular structure (C25H16O10; MW: 476.39 g/mol) features a 3,4-methylenedioxycinnamoyl moiety esterified to the quercetin core [1]. This compound exhibits a unique pharmacological profile: it acts as a selective vascular KCa1.1 channel stimulator while also displaying CaV1.2 channel blocking activity and demonstrating weak myorelaxant effects [1].

Why KCa1.1 Channel Activator-1 Cannot Be Substituted by Quercetin or Common BK Openers


Substituting KCa1.1 channel activator-1 (1E) with its parent compound quercetin or common KCa1.1 activators like NS1619 is not scientifically valid due to its unique functional inversion of activity on the CaV1.2 channel. While quercetin stimulates both KCa1.1 and CaV1.2 channels, leading to a mixed and partially counteracted vasorelaxant effect, 1E selectively inhibits CaV1.2 [1]. This dual KCa1.1 stimulation and CaV1.2 blockade represents a distinct pharmacological profile not found in other quercetin derivatives like 1F and 3F, which maintain CaV1.2 stimulatory activity, nor in standard KCa1.1 openers like NS1619, which lack this specific L-type calcium channel antagonism [1]. This specific profile is critical for studies aimed at isolating KCa1.1-mediated vasodilation without concurrent L-type calcium channel activation.

Head-to-Head Data for KCa1.1 Channel Activator-1: A Comparative Evidence Guide for Procurement


CaV1.2 Channel Modulation: KCa1.1 Channel Activator-1 (1E) Inhibits, While Quercetin and 3F Stimulate

KCa1.1 channel activator-1 (1E) demonstrates a functional inversion of activity on L-type calcium channels compared to its parent compound quercetin and its close analog 3F. In patch-clamp electrophysiology studies on rat tail artery myocytes, 1E inhibited peak IBa1.2 (the current through CaV1.2 channels) in a concentration-dependent manner, achieving approximately 40% inhibition at the maximal concentration tested (100 µM) [1]. In stark contrast, quercetin stimulates this current, and the analog 3F shows a biphasic effect, initially stimulating IBa1.2 with a pEC50 of 5.58 ± 0.07 (equivalent to an EC50 of 2.63 µM) before exhibiting inhibitory effects [1].

Ion Channel Pharmacology Calcium Channel Blockade Vascular Smooth Muscle Electrophysiology

KCa1.1 Channel Potency: Benchmarking KCa1.1 Channel Activator-1 Against NS11021 and NS1619

While KCa1.1 channel activator-1 (1E) is described as a selective vascular KCa1.1 stimulator, its direct potency (EC50) for KCa1.1 channel activation is not reported in the primary characterization paper. It is noted to have weak myorelaxant and vasodilatory effects [1]. In contrast, the established KCa1.1 opener NS11021 exhibits an experimental EC50 range of 0.4-2.1 µM, which is approximately 10-fold more potent than the broadly used NS1619 [2][3].

Potassium Channel Activator Electrophysiology Pharmacodynamics BK Channel

Comparative KCa1.1 Channel Activation: KCa1.1 Channel Activator-1 (1E) vs. Analog 3F (KCa1.1 Channel Activator-2)

The structure-activity relationship (SAR) between KCa1.1 channel activator-1 (1E) and its analog 3F (KCa1.1 channel activator-2) is distinct. While 1E was a weak vasodilator and a CaV1.2 blocker, the lipoyl derivative 3F was found to be a more effective KCa1.1 channel stimulator than the parent quercetin and exhibits 'significant myorelaxant activity' [1]. At 10 µM, 3F increased the KCa1.1 channel current (IKCa1.1) amplitude by 68.3%, whereas the data for 1E's direct stimulation of IKCa1.1 amplitude is not reported, indicating a weaker effect [1].

Structure-Activity Relationship (SAR) Vascular Pharmacology BK Channel Agonist

Optimal Research Applications for KCa1.1 Channel Activator-1 (1E) Based on Empirical Data


Dissecting KCa1.1-Mediated Vasodilation Without Concomitant CaV1.2 Activation

Ideal for vascular pharmacology studies investigating the role of endothelial and smooth muscle KCa1.1 channels in vasorelaxation. The unique dual action of 1E—stimulating KCa1.1 while inhibiting CaV1.2—allows researchers to eliminate the confounding variable of L-type calcium channel activation, a common issue with quercetin and other derivatives. This specificity is critical for interpreting results from myography or perfusion experiments where the goal is to isolate the KCa1.1-mediated component of vasodilation [1].

Functional Inversion Studies in Structure-Activity Relationship (SAR) Research

As a key compound in a series of quercetin hybrids, 1E serves as a critical tool for SAR studies. It demonstrates how esterification with a 3,4-methylenedioxycinnamoyl moiety can invert the functional effect on the CaV1.2 channel from stimulation (as seen with quercetin) to inhibition. This makes it a valuable reference compound for medicinal chemistry and pharmacology programs aimed at developing novel, multi-target cardiovascular agents with defined and opposing activities on different ion channel families [1].

Benchmarking Assays for Dual KCa1.1/CaV1.2 Modulators

Procurement of 1E is appropriate for establishing a reference profile in high-throughput screening (HTS) or automated patch-clamp assays designed to identify new chemical entities with a similar dual mechanism of action. Its distinct and well-characterized profile as a KCa1.1 activator and CaV1.2 blocker provides a validated positive control for assays aiming to discover novel compounds with this specific, combined ion channel pharmacology, as opposed to the single-channel activity of standard BK openers [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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